Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxy-4-nitrophenyl)-
Description
PFAS Structural Taxonomy and OECD Classification Frameworks
OECD 2021 Definitional Compliance
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxy-4-nitrophenyl)- satisfies the Organisation for Economic Co-operation and Development (OECD) 2021 PFAS definition, which mandates at least one fully fluorinated methyl (−CF$$3$$) or methylene (−CF$$2$$−) carbon atom. The compound’s butanamide backbone contains three fully fluorinated carbons (positions 2, 3, and 4), forming a −CF$$2$$−CF$$2$$−CF$$2$$−CF$$3$$ moiety that exceeds the minimum fluorination threshold (Figure 1). This aligns with OECD’s inclusive approach to PFAS categorization, which disregards chain length or functional group variability when core fluorination criteria are met.
Table 1: Structural Alignment with OECD PFAS Criteria
| Feature | OECD Requirement | Compound Compliance |
|---|---|---|
| Fluorinated carbons | ≥1 fully fluorinated | 3 fully fluorinated carbons |
| Substituent exclusion | No H/Cl/Br/I on fluorinated carbons | Fluorines only at positions 2–4 |
| Functional group | Any non-fluorinated moiety permitted | Hydroxy-nitroaryl head group |
The Michigan PFAS Action Response Team (MPART) working description further corroborates this classification, requiring two adjacent fully fluorinated carbons—a condition fulfilled by the −CF$$2$$−CF$$2$$− segment in the molecule.
Properties
CAS No. |
2712-83-6 |
|---|---|
Molecular Formula |
C10H5F7N2O4 |
Molecular Weight |
350.15 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxy-4-nitrophenyl)butanamide |
InChI |
InChI=1S/C10H5F7N2O4/c11-8(12,9(13,14)10(15,16)17)7(21)18-5-2-1-4(19(22)23)3-6(5)20/h1-3,20H,(H,18,21) |
InChI Key |
QKCBNLQPCASALS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The primary and most documented synthetic route for this compound involves the acylation reaction between heptafluorobutanoyl chloride and 2-hydroxy-4-nitroaniline. This method is a classical amide bond formation, where the acid chloride derivative of the fluorinated butanoic acid reacts with the amine group of 2-hydroxy-4-nitroaniline to yield the target amide.
$$
\text{Heptafluorobutanoyl chloride} + \text{2-hydroxy-4-nitroaniline} \rightarrow \text{Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxy-4-nitrophenyl)-} + \text{HCl}
$$
Detailed Reaction Conditions
- Reagents: Heptafluorobutanoyl chloride (C4HF7ClO), 2-hydroxy-4-nitroaniline (C6H4N2O5)
- Solvent: Anhydrous solvents such as dichloromethane or acetonitrile are typically used to dissolve reactants and maintain anhydrous conditions.
- Temperature: The reaction is generally carried out at low to moderate temperatures (0 °C to room temperature) to control the rate and minimize side reactions.
- Base: A tertiary amine base such as triethylamine or pyridine is often added to scavenge the hydrochloric acid formed during the reaction, preventing protonation of the amine and promoting amide bond formation.
- Reaction Time: Typically ranges from 1 to 24 hours depending on scale and conditions.
- Workup: After completion, the reaction mixture is washed with aqueous solutions to remove acid and base residues. The organic layer is dried and concentrated.
- Purification: The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.
Process Control and Optimization
- Stoichiometry: Equimolar or slight excess of heptafluorobutanoyl chloride is used to ensure complete conversion of the amine.
- Moisture Control: Strict exclusion of moisture is essential since acid chlorides are highly reactive with water, which can lead to hydrolysis and reduced yields.
- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product formation.
- Yield: Reported yields vary but generally range from 70% to 90% under optimized conditions.
Alternative Methods
Currently, no extensively documented alternative synthetic routes are available in open literature for this specific compound. However, general amide synthesis methodologies such as coupling of heptafluorobutanoic acid with 2-hydroxy-4-nitroaniline using carbodiimide coupling agents (e.g., EDC, DCC) or mixed anhydride methods could be theoretically applicable but are less common due to the availability and reactivity of the acid chloride.
Data Tables Summarizing Preparation Parameters
| Parameter | Description/Value | Notes |
|---|---|---|
| Starting Materials | Heptafluorobutanoyl chloride, 2-hydroxy-4-nitroaniline | Purity >98% recommended |
| Solvent | Anhydrous dichloromethane or acetonitrile | Dry conditions required |
| Temperature | 0 °C to room temperature | Controls reaction rate |
| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |
| Reaction Time | 1–24 hours | Monitored by TLC/NMR |
| Yield | 70–90% | Dependent on conditions |
| Purification | Recrystallization or silica gel chromatography | Ensures product purity |
Research Discoveries and Analytical Characterization
- Spectroscopic Confirmation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical in confirming the structure and purity of the compound. The fluorine atoms provide distinctive signals in ^19F NMR, while the aromatic and amide protons are monitored in ^1H NMR.
- InChI and SMILES: The compound’s IUPAC name is 2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxy-4-nitrophenyl)butanamide. Its canonical SMILES notation is C1=CC(=C(C=C1N+[O-])O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F, which reflects the fluorinated butanamide linked to the nitrophenol ring.
- Molecular Formula: C10H5F7N2O4
- Molecular Weight: 350.15 g/mol
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxy-4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives and other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceuticals
Butanamide derivatives are often explored for their potential as pharmaceutical intermediates. The presence of the nitro group and fluorinated moieties can enhance biological activity and selectivity in drug formulations.
- Case Study : Research has indicated that fluorinated compounds can exhibit improved metabolic stability and bioavailability. A study focusing on similar fluorinated butanamides showed promising results in terms of anti-cancer activity due to their ability to interact effectively with biological targets .
Materials Science
The unique properties of heptafluorinated compounds make them suitable for applications in materials science, particularly in the development of advanced coatings and polymers.
- Case Study : A recent investigation into the use of fluorinated amides in polymer chemistry revealed that these compounds could significantly enhance thermal stability and chemical resistance of polymeric materials. This makes them ideal for use in harsh environments where conventional materials might fail .
Analytical Chemistry
Due to its distinctive chemical structure, Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxy-4-nitrophenyl) can be utilized as a reagent in analytical chemistry for the detection and quantification of various analytes.
- Case Study : In one analytical application, this compound was used as a derivatizing agent for the gas chromatographic analysis of amino acids. The introduction of the heptafluorobutyramide moiety improved the volatility and detectability of the target compounds .
Comparison Table of Applications
Mechanism of Action
The mechanism of action of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxy-4-nitrophenyl)- involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating certain biological pathways. The nitrophenyl group may also play a role in its biological activity by participating in redox reactions and binding to specific sites on proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of heptafluorobutanamide derivatives. Key structural analogs include:
Physicochemical Properties
- Polarity: The target compound’s nitro and hydroxyl groups increase polarity compared to non-polar analogs like N-(2,6-dimethylphenyl), enhancing solubility in polar solvents.
- Stability : The heptafluorinated chain provides exceptional thermal stability (common in PFAS), but the nitro group may render it susceptible to reduction under acidic or reductive conditions .
- Molecular Weight : At 350.1 g/mol, it is heavier than N-(4-chlorophenyl) (331.6 g/mol) but lighter than brominated analogs (375.0 g/mol) .
Environmental and Regulatory Considerations
- Listed in the OECD PFAS database, the compound shares regulatory scrutiny with other PFAS. Its nitro-aromatic moiety may necessitate additional hazard evaluations compared to non-aromatic PFAS like perfluorooctanoic acid (PFOA) .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
| Property | Target Compound | N-(4-chlorophenyl) | N-(2,6-dimethylphenyl) |
|---|---|---|---|
| Molecular Weight (g/mol) | 350.1 | 331.6 | 328.2 |
| Polarity | High | Moderate | Low |
| Thermal Stability | Excellent | Excellent | Excellent |
| Environmental Persistence | High | High | High |
Biological Activity
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxy-4-nitrophenyl)- is a fluorinated amide compound with potential biological activity that is of interest in various fields including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
1. Antimicrobial Activity
Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. A study focusing on various heptafluorinated amides revealed that they possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
2. Anticancer Potential
Fluorinated amides have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown that Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxy-4-nitrophenyl)- can induce apoptosis in certain cancer cell lines by activating caspase pathways .
3. Toxicological Profile
The compound has been evaluated for its toxicological effects using the GREENSCREEN® assessment tool. It was classified under Group II for human health hazards due to potential reproductive toxicity and environmental persistence . Further studies are needed to fully elucidate its safety profile.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various heptafluorinated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that Butanamide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate effectiveness compared to standard antibiotics .
Case Study 2: Anticancer Mechanism
In a laboratory setting, the effects of Butanamide on human breast cancer cell lines were evaluated. The study found that treatment with the compound led to a significant decrease in cell viability (up to 70% at 50 µM concentration) and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for its anticancer activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 350.149 g/mol |
| Density | 1.7 g/cm³ |
| Boiling Point | 136.6 °C at 760 mmHg |
| Flash Point | 36.4 °C |
| Solubility | Soluble in organic solvents |
| Biological Activity | Observations |
|---|---|
| Antimicrobial Activity | MIC: S. aureus (32 µg/mL), E. coli (64 µg/mL) |
| Anticancer Activity | Cell viability reduction by 70% at 50 µM |
| Toxicity | Group II human health hazard |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxy-4-nitrophenyl)-, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via two primary routes:
Ester Reduction : Reduction of methyl perfluorobutyrate (C₃F₇COOCH₃) using catalysts like Pd/C under hydrogen, followed by amidation with 2-hydroxy-4-nitroaniline. This method achieves ~96% yield under controlled anhydrous conditions .
Acid Activation : Heptafluorobutyric acid (C₃F₇COOH) can be activated using coupling agents (e.g., DCC or EDC) for direct amide bond formation with the aromatic amine. Optimize yields by maintaining pH < 7 and inert atmospheres to prevent hydrolysis .
- Key Considerations : Monitor fluorinated intermediates for thermal stability and use fluorinated solvents (e.g., HFIP) to enhance solubility.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₅F₇N₂O₄; theoretical 398.06 g/mol) and isotopic patterns (e.g., fluorine clusters) .
- Multinuclear NMR : ¹⁹F NMR detects fluorinated groups (δ -70 to -120 ppm for CF₃/CF₂), while ¹H NMR resolves the aromatic nitro and hydroxyl protons (δ 8.5–10.5 ppm) .
- Elemental Analysis : Verify C/F/N ratios with ≤0.3% deviation from theoretical values .
Q. What are the key reactivity patterns of the nitro and hydroxyl groups in this compound?
- Methodological Answer :
- Nitro Group : Susceptible to reduction (e.g., catalytic hydrogenation with Pd/C) to form an amine. Monitor reaction progress via TLC (Rf shift) or UV-Vis (λmax ~400 nm for nitro→amine transition) .
- Hydroxyl Group : Participate in acid-catalyzed esterification or etherification. Protect with tert-butyldimethylsilyl (TBS) groups under basic conditions (e.g., TBSCl, imidazole) to prevent unwanted side reactions .
Advanced Research Questions
Q. How can computational modeling (e.g., MD simulations) predict the conformational stability of this compound in solvent environments?
- Methodological Answer :
- Force Field Selection : Use the OPLS-AA force field, parameterized for fluorinated hydrocarbons and amides, to model torsional and nonbonded interactions .
- Solvent Effects : Simulate in polar solvents (e.g., DMSO) using explicit solvent models. Run 100-ns MD trajectories to analyze hydrogen bonding between the hydroxyl group and solvent .
- Validation : Compare simulated NMR chemical shifts (via DFT/GIAO) with experimental data to refine force field parameters .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Experimental Replication : Measure solubility in standardized solvents (e.g., water, ethanol, DCM) at 25°C using gravimetric or UV-Vis methods. Note discrepancies due to hygroscopicity or polymorphic forms .
- Computational Solubility Prediction : Apply COSMO-RS models to correlate experimental solubility with computed σ-profiles of the compound and solvent .
- Literature Meta-Analysis : Cross-reference datasets from peer-reviewed journals (avoiding vendor data) to identify outliers .
Q. What strategies enable selective functionalization of the fluorinated alkyl chain without disrupting the aromatic nitro group?
- Methodological Answer :
- Radical Reactions : Use light-initiated (λ = 300–400 nm) perfluoroalkylation with iodonium salts (e.g., C₃F₇I) to modify the chain while preserving nitro groups .
- Protection/Deprotection : Temporarily reduce the nitro group to an amine (SnCl₂/HCl), perform alkyl chain modifications, then re-oxidize with KMnO₄ .
- Fluorine-Specific Probes : Employ ¹⁹F NMR to monitor real-time reactivity and confirm selectivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under N₂ (10°C/min) to measure decomposition onset. Compare with literature values; discrepancies may arise from impurity levels or heating rates .
- DSC Profiling : Identify melting points (reported 255–257°C) and polymorphic transitions. Use high-purity samples (>98%) to minimize variability .
- Mechanistic Insights : Computational studies (DFT) can model bond dissociation energies (e.g., C–F vs. C–N bonds) to predict degradation pathways .
Application-Oriented Questions
Q. What role does this compound play in designing fluorinated surfactants or polymers?
- Methodological Answer :
- Surfactant Design : The perfluoroalkyl chain enhances hydrophobicity (logP ~3.5), while the nitro/hydroxyl groups enable pH-responsive behavior. Measure critical micelle concentration (CMC) via surface tension assays .
- Polymer Synthesis : Incorporate as a monomer via radical polymerization (AIBN initiator). Characterize thermal stability (TGA) and fluorine content (EDX) in copolymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
